5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry and material science. The molecular formula of this compound is , and it has a molecular weight of approximately 240.06 g/mol. Its unique structure, which includes a bromophenyl group, contributes to its reactivity and biological activity.
The compound can be sourced from various chemical suppliers, including BLD Pharm, Sigma-Aldrich, and BenchChem, which provide detailed specifications and safety information about the product. The compound is typically available in solid form and requires careful handling due to its potential toxicity .
5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine belongs to the class of organic compounds known as oxadiazoles. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom enhances its pharmacological profile by influencing lipophilicity and electronic properties.
The synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide followed by cyclization with an appropriate acid. The process typically requires careful control of reaction conditions to optimize yield and purity.
5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine participates in various chemical reactions typical of oxadiazole derivatives. These include:
Understanding the reactivity of this compound is crucial for designing derivatives with enhanced biological activity or specific functional properties.
The mechanism of action for compounds like 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that oxadiazole derivatives exhibit significant anticancer and antimicrobial activities through mechanisms involving apoptosis induction and cell cycle arrest.
5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents and materials with tailored properties for specific applications.
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and metabolic stability. This five-membered ring system—characterized by one oxygen and two nitrogen atoms at positions 1, 2, and 4—serves as a robust surrogate for ester or amide functionalities. Its significance stems from enhanced resistance to hydrolysis and capacity for diverse non-covalent interactions (e.g., hydrogen bonding and π-stacking) within biological targets [6] [9]. Historically underutilized after its 1884 discovery by Tiemann and Krüger, the 1,2,4-oxadiazole gained pharmaceutical prominence in the 1960s with Oxolamine, a cough suppressant that validated its biological relevance [6]. Modern drug discovery exploits this heterocycle in multifunctional ligands targeting complex diseases, including neurodegenerative disorders and cancer, leveraging its favorable pharmacokinetic profile and synthetic versatility [6] [9].
Systematic Nomenclature and IsomerismThe compound designated as 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine (CAS RN: 109060-66-4) follows IUPAC numbering where the bromophenyl group attaches to C5 of the oxadiazole ring, and the amine moiety resides at C3 [2] [10]. Its molecular formula is C₈H₆BrN₃O (MW: 240.06 g/mol), with the canonical SMILES BrC1=CC=CC(=C1)C2=NN=C(O2)N
encoding its connectivity [2]. A critical nomenclature distinction arises with the isomeric 1,3,4-oxadiazole system (e.g., 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine, CAS RN: 109060-66-4), where nitrogen atoms occupy positions 1, 3, and 4 [2] [10]. This subtle atomic rearrangement significantly alters electronic distribution and biological activity, necessitating precise identification.
Structural and Electronic FeaturesThe 3-amino group confers nucleophilicity and hydrogen-bond-donor capacity, while the 3-bromophenyl substituent provides a hydrophobic pharmacophore amenable to π-π interactions. Bromine’s heavy atom effect also facilitates crystallographic studies and derivatization via cross-coupling reactions. Quantum chemical analyses (e.g., TPSA: 64.94 Ų, logP: 2.08) predict moderate lipophilicity and membrane permeability, aligning with CNS drug criteria [6] [10]. The ring’s dipole moment (~3.5 D) enhances solubility in polar media, balancing its aromatic character. This electronic profile underpins its utility as a bioisostere: the oxadiazole mimics carboxylic acid esters but resists esterase-mediated hydrolysis, prolonging biological half-life [6] [9].
Table 1: Key Structural and Nomenclature Features of 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 109060-66-4 | [2] [10] |
Molecular Formula | C₈H₆BrN₃O | [2] [10] |
Molecular Weight | 240.06 g/mol | [2] |
Canonical SMILES | BrC1=CC=CC(=C1)C2=NN=C(O2)N | [2] |
Isomeric Differentiation | Distinguished from 1,3,4-oxadiazole by nitrogen atom positions | [6] |
Topological Polar Surface Area (TPSA) | 64.94 Ų | [10] |
Early Developments and Natural OccurrenceThe 1884 synthesis of 1,2,4-oxadiazole marked a curiosity without immediate pharmaceutical application. Interest surged in the 1940s with systematic explorations of heterocyclic bioactivity, culminating in Oxolamine’s 1960s approval as a cough suppressant—the first therapeutic 1,2,4-oxadiazole [6]. Natural product discoveries later validated its biological relevance: Quisqualic acid (from Quisqualis indica seeds) demonstrated potent metabotropic glutamate receptor modulation, while marine alkaloids Phidianidine A/B exhibited cytotoxicity and kinase inhibition [6]. These findings underscored the scaffold’s capacity for diverse target engagement, stimulating synthetic campaigns.
Medicinal Chemistry AdvancementsThe 1980s–2000s witnessed strategic incorporation of 1,2,4-oxadiazoles into bioactive molecules:
Concurrently, 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine emerged as a versatile synthon. Its bromophenyl group enabled Pd-catalyzed cross-coupling (e.g., Suzuki reactions), while the 3-amine facilitated acylations or heterocyclic annulations. This dual reactivity supported libraries targeting:
Bioisosteric Rational DesignThe oxadiazole’s rise paralleled rational bioisosterism. It served as:
Table 2: Key Derivatives and Research Applications of 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine
Derivative | Molecular Formula | Biological Context | Source |
---|---|---|---|
1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine | C₁₁H₁₃BrClN₃O (HCl salt) | Synthetic intermediate for CNS agents | [4] [7] [8] |
5-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]pentan-2-amine | C₁₃H₁₆BrN₃O | Anticancer hybrid scaffolds | [5] |
Pyrimidine-1,2,4-thiadiazole-oxadiazole hybrids | Variable | MCF-7 and A549 cancer cell line inhibitors | [3] |
Multitarget anti-Alzheimer derivatives (e.g., 3a) | Variable | AChE inhibition (IC₅₀: 0.0158 μM) | [9] |
Synthetic MethodologiesSynthesis evolved from Tiemann’s original amidoxime-ester cyclization to modern catalysis:
These advances enabled efficient diversification of the 3-bromophenyl oxadiazole core, cementing its role in contemporary drug discovery.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: